![molecular formula C10H14N2O B1456514 2-cyclohexanecarbonyl-1H-imidazole CAS No. 61985-28-2](/img/structure/B1456514.png)
2-cyclohexanecarbonyl-1H-imidazole
Overview
Description
2-Cyclohexanecarbonyl-1H-imidazole is a chemical compound used for pharmaceutical testing . It has the molecular formula C10H14N2O .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular weight of 2-cyclohexanecarbonyl-1H-imidazole is 178.23 . The InChI code for this compound is 1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Scientific Research Applications
Medicine
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of a variety of drugs, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral drugs .
Enzyme Inhibitors
Imidazole derivatives are also used as enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By blocking the enzyme’s active site, inhibitors prevent the substrate from binding and slow down or stop the enzyme’s function.
Agriculture
In the agricultural sector, imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . These compounds help control the growth and development of plants and protect them from various diseases.
Green Chemistry
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . These compounds are used as solvents and catalysts in various chemical reactions, contributing to more environmentally friendly methods in chemical organic synthesis .
Synthetic Chemistry
Imidazole derivatives are used in synthetic chemistry for the synthesis of other complex molecules . They are involved in diverse multicomponent reactions conducted under different conditions .
Industrial Chemistry
In industrial chemistry, imidazole derivatives are used in the production of dyes for solar cells and other optical applications . They are also used in the creation of functional materials .
Catalysis
Imidazole derivatives are used in catalysis . For example, a novel protocol for the cyclization of amido-nitriles was reported to proceed via nickel-catalysed addition to nitrile .
Antimicrobial and Larvicidal Activities
A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst and evaluated for their antimicrobial and larvicidal activities .
Mechanism of Action
The synthesis of imidazoles has been a topic of recent research. For instance, one method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl(1H-imidazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRORDHYYBFCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737224 | |
Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexanecarbonyl-1H-imidazole | |
CAS RN |
61985-28-2 | |
Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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